Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester
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Overview
Description
Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester is a compound that features a phosphinic acid core with two aziridinyl groups and an isopropyl ester Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester typically involves the reaction of aziridine with phosphinic acid derivatives. One common method is the nucleophilic ring-opening reaction of aziridines, which can be catalyzed by various Lewis acids or protic acids . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The aziridine rings can be opened by nucleophiles, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to yield phosphines.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of catalysts such as Lewis acids (e.g., BF3) or protic acids (e.g., HCl) to facilitate the ring-opening of aziridines .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can yield amino-phosphinic acid derivatives, while reaction with alcohols can produce hydroxy-phosphinic acid derivatives .
Scientific Research Applications
Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester primarily involves the ring-opening of its aziridine groups. This ring strain makes the aziridine rings highly reactive, allowing them to interact with various nucleophiles. The molecular targets and pathways involved depend on the specific application, but generally, the compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules or other substrates .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a single aziridine ring, used in similar nucleophilic substitution reactions.
Phosphinic acid derivatives: Compounds with different substituents on the phosphinic acid core, used in various chemical syntheses.
Uniqueness
Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester is unique due to the presence of two aziridine rings, which provide higher reactivity and versatility in chemical reactions compared to simpler aziridine compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high reactivity .
Properties
CAS No. |
35996-72-6 |
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Molecular Formula |
C7H15N2O2P |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
1-[aziridin-1-yl(propan-2-yloxy)phosphoryl]aziridine |
InChI |
InChI=1S/C7H15N2O2P/c1-7(2)11-12(10,8-3-4-8)9-5-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
LSHNBTIIPPKGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(N1CC1)N2CC2 |
Origin of Product |
United States |
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